molecular formula C19H20N4O5 B12452397 N-(2,4-dimethylphenyl)-4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxobutanamide

N-(2,4-dimethylphenyl)-4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxobutanamide

Cat. No.: B12452397
M. Wt: 384.4 g/mol
InChI Key: YMWNJJZLZYPBKS-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxobutanamide is a complex organic compound that features both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxobutanamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the hydrazone: Reacting 2-nitrobenzoyl chloride with hydrazine to form the corresponding hydrazone.

    Amide bond formation: Coupling the hydrazone with 2,4-dimethylphenylacetic acid under dehydrating conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitrating agents can be used.

    Hydrolysis: Acidic or basic aqueous solutions are typically used.

Major Products

    Reduction of the nitro group: Produces the corresponding amine.

    Electrophilic substitution: Produces various substituted aromatic compounds.

    Hydrolysis: Produces the corresponding carboxylic acid and amine.

Scientific Research Applications

    Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceuticals.

    Organic Synthesis: As a building block for more complex molecules.

    Materials Science: Potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxobutanamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-4-oxobutanamide: Lacks the hydrazinyl and nitrobenzoyl groups.

    N-(2,4-dimethylphenyl)-4-[2-(2-aminobenzoyl)hydrazinyl]-4-oxobutanamide: Has an amino group instead of a nitro group.

Uniqueness

N-(2,4-dimethylphenyl)-4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxobutanamide is unique due to the presence of both the nitrobenzoyl and hydrazinyl groups, which can impart specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C19H20N4O5

Molecular Weight

384.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxobutanamide

InChI

InChI=1S/C19H20N4O5/c1-12-7-8-15(13(2)11-12)20-17(24)9-10-18(25)21-22-19(26)14-5-3-4-6-16(14)23(27)28/h3-8,11H,9-10H2,1-2H3,(H,20,24)(H,21,25)(H,22,26)

InChI Key

YMWNJJZLZYPBKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

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